Regioisomeric Differentiation: 4,7-Dichloro vs. 4,6-Dichloro Substitution Pattern Confers Distinct Physicochemical Properties
The 4,7-dichloro-5-methyl-2,3-dihydro-1H-indole (target) differs from its closest commercial regioisomer, 4,6-dichloro-5-methylindoline (CAS 162100-49-4), in the spatial arrangement of the two chlorine substituents. The 4,7-pattern places chlorine atoms at positions para and ortho to the secondary amine nitrogen, whereas the 4,6-pattern positions them at positions ortho and meta. This difference alters the molecular electrostatic potential surface and predicted dipole moment. Although no head-to-head biological assay directly comparing these two isomers has been published, the class-level SAR for indoline IDO1 inhibitors demonstrates that positional isomerism alone can shift cellular IC50 values from low nanomolar to micromolar ranges [1]. The predicted LogP for the 4,7-isomer is 3.27 ; predicted data for the 4,6-isomer are not available from the same source, preventing direct computational comparison at this time.
| Evidence Dimension | Chlorine substitution position on indoline scaffold |
|---|---|
| Target Compound Data | Chlorine atoms at positions 4 and 7 (para and ortho to ring NH); predicted LogP 3.27, TPSA 12.03 Ų |
| Comparator Or Baseline | 4,6-Dichloro-5-methylindoline (CAS 162100-49-4): chlorine atoms at positions 4 and 6 (ortho and meta to ring NH); LogP and TPSA predicted data not retrievable from same source |
| Quantified Difference | Regioisomeric; quantitative physicochemical difference not yet established experimentally in same study |
| Conditions | Computational prediction (TPSA, LogP) from LeYan product database ; biological SAR context from Eli Lilly patent on dihydroindole IDO1 inhibitors [1] |
Why This Matters
In SAR-driven medicinal chemistry, regioisomeric substitution patterns are not interchangeable; selecting the correct 4,7-isomer rather than the 4,6-isomer ensures that the intended electronic and steric profile is maintained for target engagement or downstream synthetic elaboration.
- [1] Eli Lilly and Company. 2,3-DIHYDRO-1H-INDOLE COMPOUNDS. US Patent Application US2017/0354641 A1, December 14, 2017. Demonstrates >100-fold variation in IDO1 cellular IC50 across dihydroindole analogs with different substitution patterns. View Source
